molecular formula C19H21N3O3S B2760205 4-methoxy-N-(4-(pyrrolidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide CAS No. 941926-64-3

4-methoxy-N-(4-(pyrrolidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide

Cat. No. B2760205
CAS RN: 941926-64-3
M. Wt: 371.46
InChI Key: BVYTXBNHOYDNFR-UHFFFAOYSA-N
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Description

The compound “4-methoxy-N-(4-(pyrrolidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a thiazole ring, and a benzamide group .


Synthesis Analysis

While the specific synthesis for this compound is not available, it likely involves the coupling of the appropriate pyrrolidine and thiazole derivatives . Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . Thiazole derivatives are also important heterocyclic compounds with various biological activities .


Molecular Structure Analysis

The pyrrolidine ring in this compound is a five-membered nitrogen-containing heterocycle . The thiazole ring is a five-membered aromatic ring containing both sulfur and nitrogen . The benzamide group is a common functional group in medicinal chemistry .

Scientific Research Applications

Antiviral Activity

The indole derivatives, which are structurally related to the compound , have been reported to possess significant antiviral activities . These activities include the inhibition of various RNA and DNA viruses, with certain derivatives showing promising results against influenza A and Coxsackie B4 virus. The compound’s potential for modification could lead to the development of new antiviral agents with high selectivity and potency.

Anti-inflammatory and Analgesic Properties

Some indole derivatives have demonstrated anti-inflammatory and analgesic activities . Given the structural similarities, the compound could be explored for its efficacy in reducing inflammation and pain. This could be particularly beneficial in the development of new treatments for chronic inflammatory diseases and conditions requiring pain management.

Anticancer Potential

Indole derivatives are known for their anticancer properties . The compound’s ability to bind with high affinity to multiple receptors may be leveraged to develop new cancer therapies. Its role in the modulation of cell growth and apoptosis could be critical in targeting various cancer types.

Antimicrobial Effects

The compound’s framework suggests it could have antimicrobial effects . Research into similar structures has shown activity against a range of microbial pathogens. This application is crucial in the fight against antibiotic-resistant bacteria and the development of new antimicrobial agents.

Enzyme Inhibition

Indole derivatives have been used as enzyme inhibitors , particularly in the context of anticholinesterase activity. The compound could be investigated for its potential to inhibit specific enzymes, which is a valuable approach in treating diseases like Alzheimer’s and other neurodegenerative disorders.

Drug Design and Discovery

The pyrrolidine ring, a part of the compound’s structure, is a versatile scaffold in drug design and discovery . It allows for the exploration of pharmacophore space and contributes to the stereochemistry of molecules. The compound could serve as a basis for the development of novel drugs with various biological profiles, aiding in the treatment of diverse human diseases.

Future Directions

The future research on this compound could involve studying its biological activity, optimizing its structure for specific targets, and investigating its mechanism of action .

properties

IUPAC Name

4-methoxy-N-[4-(pyrrolidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-25-13-6-4-12(5-7-13)17(23)21-19-20-16-14(8-9-15(16)26-19)18(24)22-10-2-3-11-22/h4-7,14H,2-3,8-11H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYTXBNHOYDNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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